4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol
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Overview
Description
4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is an organic compound that features a piperazine ring substituted with a phenol group and a sulfonyl group attached to a dimethylthiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol typically involves multiple steps:
Formation of the Dimethylthiophene Moiety: The starting material, 2,5-dimethylthiophene, can be synthesized via Friedel-Crafts acylation using oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).
Sulfonylation: The dimethylthiophene is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated dimethylthiophene is reacted with piperazine to form the piperazine ring.
Phenol Substitution: Finally, the phenol group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the phenol group.
Scientific Research Applications
4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is unique due to the presence of the dimethylthiophene moiety, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the sulfonyl group and the piperazine ring also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C16H20N2O3S2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]phenol |
InChI |
InChI=1S/C16H20N2O3S2/c1-12-11-16(13(2)22-12)23(20,21)18-9-7-17(8-10-18)14-3-5-15(19)6-4-14/h3-6,11,19H,7-10H2,1-2H3 |
InChI Key |
FCPZLMWXGKOFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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